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Compound of Interest

Compound Name: 4-(Isoindolin-2-yl)benzaldehyde

Cat. No.: B1664673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of a series of

mono-substituted benzaldehydes. By presenting key experimental data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), this document aims to serve as a valuable resource for the identification,

characterization, and quality control of these important chemical entities in research and

development settings.

Introduction
Substituted benzaldehydes are a critical class of organic compounds, widely utilized as

precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty

polymers. Their chemical reactivity and biological activity are profoundly influenced by the

nature and position of the substituent on the benzene ring. Spectroscopic techniques are

indispensable tools for elucidating the structural features of these molecules. This guide offers

a side-by-side comparison of the spectroscopic data for benzaldehyde and its derivatives

substituted with hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) groups at the

ortho, meta, and para positions.

Data Presentation
The following tables summarize the key spectroscopic data for the selected substituted

benzaldehydes.
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Infrared (IR) Spectroscopy Data
The C=O stretching frequency is a key diagnostic peak in the IR spectra of aldehydes. Its

position is sensitive to the electronic effects of the ring substituent. Electron-withdrawing groups

tend to increase the C=O stretching frequency, while electron-donating groups tend to

decrease it.
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Compound
C=O Stretch
(cm⁻¹)

Ar-H Stretch
(cm⁻¹)

C-H (aldehyde)
Stretch (cm⁻¹)

Other Key
Peaks (cm⁻¹)

Benzaldehyde ~1703 ~3063 ~2822, ~2739 -

o-

Hydroxybenzalde

hyde

~1655 ~3070 ~2840, ~2760
~3180 (broad, O-

H)

m-

Hydroxybenzalde

hyde

~1690 ~3080 ~2860, ~2760
~3300 (broad, O-

H)

p-

Hydroxybenzalde

hyde

~1680 ~3050 ~2850, ~2750
~3320 (broad, O-

H)[1]

o-

Methoxybenzald

ehyde

~1685 ~3070 ~2840, ~2750 ~1245 (C-O)[2]

m-

Methoxybenzald

ehyde

~1695 ~3070 ~2840, ~2740 ~1260 (C-O)[3]

p-

Methoxybenzald

ehyde

~1684 ~3070 ~2840, ~2740 ~1255 (C-O)[4]

o-

Chlorobenzaldeh

yde

~1705 ~3070 ~2860, ~2770 ~750 (C-Cl)[5][6]

m-

Chlorobenzaldeh

yde

~1700 ~3070 ~2860, ~2760 ~800 (C-Cl)

p-

Chlorobenzaldeh

yde

~1704 ~3090 ~2830, ~2740 ~820 (C-Cl)[7]
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o-

Nitrobenzaldehy

de

~1710 ~3100 ~2860, ~2770
~1530, ~1350

(N-O)[8][9]

m-

Nitrobenzaldehy

de

~1710 ~3100 ~2870, ~2780
~1530, ~1350

(N-O)

p-

Nitrobenzaldehy

de

~1709 ~3110 ~2860, ~2770
~1530, ~1349

(N-O)[10]

¹H NMR Spectroscopy Data
The chemical shift of the aldehydic proton is highly characteristic and appears far downfield.

The electronic nature of the substituent influences the chemical shifts of the aromatic protons.
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Compound
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Other Protons (δ,
ppm)

Benzaldehyde ~9.99 ~7.5-7.9 -

o-

Hydroxybenzaldehyde
~9.87 ~6.9-7.6 ~11.0 (s, 1H, -OH)

m-

Hydroxybenzaldehyde
~9.92 ~7.1-7.5 ~8.5 (br s, 1H, -OH)

p-

Hydroxybenzaldehyde
~9.88

~6.9, ~7.8 (d, 2H

each)
~8.1 (br s, 1H, -OH)

o-

Methoxybenzaldehyde
~10.4 ~6.9-7.8 ~3.9 (s, 3H, -OCH₃)

m-

Methoxybenzaldehyde
~9.95 ~7.1-7.5 ~3.8 (s, 3H, -OCH₃)

p-

Methoxybenzaldehyde
~9.87

~7.0, ~7.8 (d, 2H

each)
~3.9 (s, 3H, -OCH₃)

o-

Chlorobenzaldehyde
~10.4 ~7.3-7.9 -

m-

Chlorobenzaldehyde
~9.96 ~7.5-7.8 -[11]

p-

Chlorobenzaldehyde
~9.99

~7.5, ~7.8 (d, 2H

each)
-

o-Nitrobenzaldehyde ~10.3 ~7.7-8.2 -

m-Nitrobenzaldehyde ~10.1 ~7.8-8.8 -

p-Nitrobenzaldehyde ~10.1
~8.1, ~8.4 (d, 2H

each)
-

¹³C NMR Spectroscopy Data
The chemical shift of the carbonyl carbon is a key feature in the ¹³C NMR spectra of these

compounds.
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Compound
Carbonyl Carbon
(δ, ppm)

Aromatic Carbons
(δ, ppm)

Other Carbons (δ,
ppm)

Benzaldehyde ~192.3
~128.9, ~129.7,

~134.4, ~136.3
-

o-

Hydroxybenzaldehyde
~196.5

~117.5, ~119.8,

~121.0, ~133.8,

~137.0, ~161.4

-

m-

Hydroxybenzaldehyde
~192.2

~115.5, ~121.9,

~122.8, ~130.3,

~137.8, ~158.8

-

p-

Hydroxybenzaldehyde
~190.8

~116.2, ~130.1,

~132.5, ~161.5
-

o-

Methoxybenzaldehyde
~189.7

~112.1, ~120.7,

~125.0, ~128.4,

~135.9, ~161.8

~55.8 (-OCH₃)

m-

Methoxybenzaldehyde
~192.1

~112.4, ~119.3,

~123.5, ~130.0,

~137.6, ~160.2

~55.4 (-OCH₃)

p-

Methoxybenzaldehyde
~190.7

~114.3, ~129.9,

~131.9, ~164.5
~55.6 (-OCH₃)

o-

Chlorobenzaldehyde
~189.8

~127.2, ~129.2,

~130.5, ~132.3,

~135.0, ~137.8

-[12]

m-

Chlorobenzaldehyde
~190.8

~127.9, ~129.2,

~130.4, ~134.3,

~135.4, ~137.8

-

p-

Chlorobenzaldehyde
~190.9

~129.5, ~130.9,

~134.7, ~141.0
-[13]

o-Nitrobenzaldehyde ~189.4

~124.5, ~128.9,

~130.8, ~134.1,

~134.3, ~148.5

-[11]
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m-Nitrobenzaldehyde ~189.7

~124.5, ~128.6,

~130.4, ~134.6,

~137.4, ~148.8

-[14][15]

p-Nitrobenzaldehyde ~190.3
~124.3, ~130.6,

~140.0, ~151.0
-

Mass Spectrometry Data
The molecular ion peak (M⁺) is typically observed, and fragmentation patterns often involve the

loss of the aldehydic proton (M-1) or the formyl group (M-29).

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Benzaldehyde 106 105, 77, 51

o-Hydroxybenzaldehyde 122 121, 93, 65

m-Hydroxybenzaldehyde 122 121, 93, 65

p-Hydroxybenzaldehyde 122 121, 93, 65[16][17]

o-Methoxybenzaldehyde 136 135, 107, 92, 77

m-Methoxybenzaldehyde 136 135, 107, 77

p-Methoxybenzaldehyde 136 135, 107, 77

o-Chlorobenzaldehyde 140/142 139/141, 111/113, 75

m-Chlorobenzaldehyde 140/142 139/141, 111/113, 75[18][19]

p-Chlorobenzaldehyde 140/142 139/141, 111/113, 75[20][21]

o-Nitrobenzaldehyde 151 121, 105, 93, 77[22]

m-Nitrobenzaldehyde 151 121, 105, 93, 77[23][24][25]

p-Nitrobenzaldehyde 151 121, 105, 93, 77[10][26]

Experimental Protocols
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid or liquid substituted benzaldehyde.

Method for Liquid Samples (Neat):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a single drop of the liquid benzaldehyde derivative directly onto the center of the ATR

crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone)

and a soft tissue after analysis.

Method for Solid Samples (ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Acquire a background spectrum.

Place a small amount of the solid benzaldehyde derivative onto the ATR crystal.

Use the press arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal.

Acquire the sample spectrum.

Clean the crystal and press tip thoroughly after the measurement.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a substituted benzaldehyde.
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Method:

Accurately weigh 5-10 mg of the benzaldehyde derivative and dissolve it in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already

present in the solvent.

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

Insert the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of

scans and a longer acquisition time will be necessary. Proton decoupling is typically used to

simplify the spectrum and improve sensitivity.

Process the raw data (Fourier transformation, phase correction, and baseline correction) to

obtain the final spectra.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragment ions of a substituted benzaldehyde.

Method:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-

MS) for volatile compounds.

For direct insertion, the sample is placed in a capillary tube and heated to induce

vaporization into the ion source.

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow and Electronic
Effects
The following diagrams illustrate the general workflow for spectroscopic analysis and the

influence of substituents on the spectroscopic data.
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Caption: General workflow for the spectroscopic analysis of substituted benzaldehydes.
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Caption: Influence of substituent electronic effects on spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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